Trichloromethyl trichloroacetate
CAS No.: 6135-29-1
Cat. No.: VC16966118
Molecular Formula: C3Cl6O2
Molecular Weight: 280.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6135-29-1 |
|---|---|
| Molecular Formula | C3Cl6O2 |
| Molecular Weight | 280.7 g/mol |
| IUPAC Name | trichloromethyl 2,2,2-trichloroacetate |
| Standard InChI | InChI=1S/C3Cl6O2/c4-2(5,6)1(10)11-3(7,8)9 |
| Standard InChI Key | YYWRWVLWCGOORG-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Introduction
Structural and Molecular Characteristics
Trichloromethyl trichloroacetate consists of a trichloromethyl group (CCl₃) bonded via an ester linkage to a trichloroacetate moiety (OCOCCl₃). The electron-withdrawing effects of the chlorine atoms significantly influence its electronic structure. Bond lengths and angles can be extrapolated from analogous compounds like methyl trichloroacetate (CCl₃COOCH₃), where the C–Cl bond length is approximately 176.3 pm, and the C–C bond is 146.0 pm . The ester group’s carbonyl (C=O) bond is expected to exhibit a length near 122 pm, typical of carboxylate esters.
The compound’s molecular symmetry and high halogen content suggest a crystalline solid or viscous liquid at room temperature, with a density exceeding 1.49 g/cm³ (comparable to methyl trichloroacetate ). Its refractive index is likely near 1.46, similar to other chlorinated acetates .
Synthesis Pathways
Esterification of Trichloroacetic Acid
Subsequent esterification:
This method mirrors the industrial production of methyl trichloroacetate, where trichloroacetic acid reacts with methanol under acidic catalysis.
Chlorination of Acetate Esters
An alternative pathway involves exhaustive chlorination of dimethyl oxalate or related esters. For example, chlorinating methyl acetate at elevated temperatures (200–400°C) in the presence of catalysts like ZnCl₂ yields methyl trichloroacetate . Applying similar conditions to a bulkier ester substrate could theoretically produce trichloromethyl trichloroacetate, though side reactions (e.g., CCl₄ formation) may dominate .
Physicochemical Properties
Based on analogs, key properties include:
The compound’s instability in aqueous environments arises from the susceptibility of both the ester group and CCl₃ moieties to hydrolysis. For instance, trichloroacetonitrile hydrolyzes rapidly in water to form trichloroacetamide , suggesting similar reactivity for trichloromethyl trichloroacetate.
Reactivity and Applications
Nucleophilic Substitution
The trichloromethyl group acts as a leaving group in SN2 reactions. For example, treatment with alkoxide ions (RO⁻) could yield orthocarbonate derivatives:
This reactivity mirrors trichloroacetonitrile’s use in synthesizing orthocarbonic acid esters .
Industrial and Research Applications
While direct applications of trichloromethyl trichloroacetate are undocumented, its structural analogs serve as:
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Solvents: Methyl trichloroacetate is used in organic synthesis due to its high polarity .
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Fungicide precursors: Trichloroacetonitrile derivatives are intermediates in agrochemical production .
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Polymer modifiers: Chlorinated esters can act as flame retardants or plasticizers.
Environmental Impact
Chlorinated esters persist in aquatic systems and bioaccumulate in lipid-rich tissues. Microbial degradation pathways (e.g., reductive dechlorination) are slow, leading to environmental persistence. Regulatory frameworks like the Stockholm Convention may restrict its use if commercialized.
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